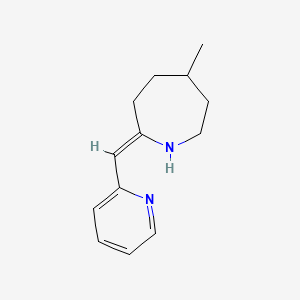
2-Hydroxy-8-methoxyquinoline-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-8-methoxyquinoline-3-carbaldehyde is a heterocyclic compound with the molecular formula C11H9NO3. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-8-methoxyquinoline-3-carbaldehyde typically involves the reaction of 8-methoxyquinoline with appropriate reagents to introduce the hydroxyl and aldehyde functional groups. One common method is the Vilsmeier-Haack reaction, which uses a combination of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the aldehyde group at the 3-position of the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or similar methodologies to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
2-Hydroxy-8-methoxyquinoline-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 2-Hydroxy-8-methoxyquinoline-3-carboxylic acid.
Reduction: 2-Hydroxy-8-methoxyquinoline-3-methanol.
Substitution: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
科学研究应用
2-Hydroxy-8-methoxyquinoline-3-carbaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 2-Hydroxy-8-methoxyquinoline-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The hydroxyl and methoxy groups can form hydrogen bonds, while the aldehyde group can participate in covalent interactions with nucleophilic sites on proteins and other biomolecules .
相似化合物的比较
Similar Compounds
2-Hydroxy-6-methoxyquinoline-3-carbaldehyde: Similar structure but with the methoxy group at the 6-position.
8-Hydroxyquinoline-2-carbaldehyde: Similar structure but with the hydroxyl group at the 8-position and the aldehyde group at the 2-position.
2-Methoxyquinoline-3-carbaldehyde: Lacks the hydroxyl group, only has the methoxy and aldehyde groups.
Uniqueness
2-Hydroxy-8-methoxyquinoline-3-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This unique arrangement allows for specific applications in the synthesis of complex molecules and the development of bioactive compounds .
属性
分子式 |
C11H9NO3 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC 名称 |
8-methoxy-2-oxo-1H-quinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H9NO3/c1-15-9-4-2-3-7-5-8(6-13)11(14)12-10(7)9/h2-6H,1H3,(H,12,14) |
InChI 键 |
HDBFWZOTYSMEEZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1NC(=O)C(=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11899367.png)



![7-Cyclopentyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11899389.png)




![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11899441.png)


